Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic compound that has garnered significant attention in recent years due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring, with an aldehyde functional group at the 5-position. The presence of nitrogen atoms in the ring system imparts unique chemical properties, making it a valuable building block in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with formamidine acetate and chloramine can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method includes the use of commodity chemicals like pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process not only ensures a high yield but also addresses safety concerns and impurity control during large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde group and the nitrogen atoms in the ring system .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the aldehyde group.
Pyrrolo[1,2-a]pyrazine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring fusion pattern.
Uniqueness: Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for further functionalization.
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-10-7(6)3-8-5-9-10/h1-5H |
InChI Key |
ADQRKGXINUDMES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C=O)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.